An In-depth Technical Guide to (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate, a derivative of the non-proteinogenic amino acid 4-iodophenylalanine, serves as a pivotal building block in medicinal chemistry and drug development.[1] Its unique trifunctional nature—comprising a primary amine, a methyl ester, and an aryl iodide—offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a standard laboratory-scale synthesis, predicts its spectral characteristics, and explores its applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the generation of novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their scientific endeavors.
Molecular Structure and Physicochemical Properties
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate is the methyl ester of L-4-iodophenylalanine. The presence of the heavy iodine atom on the phenyl ring at the para position is a key feature, rendering the molecule amenable to a wide range of synthetic transformations.
Chemical Structure
Caption: Chemical structure of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate.
Physicochemical Data
The properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂INO₂ | [2] |
| Molecular Weight | 305.11 g/mol | Calculated |
| IUPAC Name | methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | [1] |
| CAS Number | 158686-46-5 (for hydrochloride salt) | [3] |
| Appearance | White to off-white solid (typical) | General Supplier Data |
| XLogP3 (Computed) | 1.9 | [4] |
| Topological Polar Surface Area | 52.3 Ų | [4] |
Synthesis and Purification
The most direct and common laboratory synthesis involves the esterification of the parent amino acid, (S)-2-amino-3-(4-iodophenyl)propanoic acid (p-Iodo-L-phenylalanine). The Fischer-Speier esterification is a classic and reliable method for this transformation.
Synthetic Workflow: Fischer-Speier Esterification
The causality behind this choice of reaction lies in its simplicity and the use of readily available and inexpensive reagents. Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The excess methanol serves as both the reagent and the solvent, driving the equilibrium towards the product side.
Caption: Workflow for the synthesis of the target compound via Fischer esterification.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis can be confirmed at each stage by thin-layer chromatography (TLC) and ultimately by spectroscopic analysis of the final product.
-
Reaction Setup: Suspend (S)-2-amino-3-(4-iodophenyl)propanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction between thionyl chloride and methanol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in ethyl acetate. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic methods.[5][6] While experimental data should always be acquired for a synthesized compound, the expected spectral features can be reliably predicted based on its structure.
| Method | Functional Group | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic (C₆H ₄) | δ 7.6-7.7 ppm (d, 2H), δ 6.9-7.0 ppm (d, 2H) | The iodine atom deshields the ortho protons, shifting them downfield. The meta protons are shifted upfield. Both appear as doublets due to ortho coupling. |
| Alpha-Proton (α-CH ) | δ 3.7-3.8 ppm (t or dd, 1H) | The α-proton is coupled to the two diastereotopic β-protons, resulting in a triplet or doublet of doublets. | |
| Beta-Protons (β-CH ₂) | δ 2.9-3.2 ppm (m, 2H) | Protons on the carbon adjacent to the aromatic ring. | |
| Amine (NH ₂) | δ 1.5-2.5 ppm (s, broad, 2H) | A broad singlet that can exchange with D₂O. Its position is highly variable. | |
| Methyl Ester (OCH ₃) | δ 3.6-3.7 ppm (s, 3H) | A characteristic singlet for a methyl ester.[7] | |
| ¹³C NMR | Ester Carbonyl (C =O) | δ ~175 ppm | Typical chemical shift for an ester carbonyl carbon. |
| Aromatic (C -I) | δ ~92 ppm | The carbon directly attached to iodine is significantly shielded. | |
| Aromatic (C -H) | δ 138 ppm, 132 ppm | Expected shifts for aromatic carbons. | |
| Alpha-Carbon (α-C H) | δ ~55 ppm | Aliphatic carbon attached to the nitrogen atom. | |
| Methyl Ester (OC H₃) | δ ~52 ppm | Characteristic shift for a methyl ester carbon. | |
| Beta-Carbon (β-C H₂) | δ ~38 ppm | Aliphatic carbon adjacent to the aromatic ring. | |
| IR Spec. | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary amine. |
| C=O Stretch | ~1740 cm⁻¹ (strong) | Strong, sharp absorption for the ester carbonyl. | |
| Aromatic C=C | 1450-1600 cm⁻¹ | Medium intensity peaks for the benzene ring. | |
| C-I Stretch | 500-600 cm⁻¹ | Found in the fingerprint region. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 305 | Expected molecular ion peak for C₁₀H₁₂INO₂. |
| Key Fragment | m/z = 246 | Loss of the carbomethoxy group (-COOCH₃, 59 Da). |
Reactivity and Applications in Drug Discovery
The utility of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate in drug discovery stems from the orthogonal reactivity of its functional groups. The aryl iodide is particularly valuable as a handle for introducing molecular complexity through modern cross-coupling chemistry.
Core Reactivity
-
Amine Group: Can be readily acylated, alkylated, or used in reductive amination to build peptide bonds or attach other side chains.
-
Ester Group: Can be hydrolyzed to the free carboxylic acid or converted to an amide.
-
Aryl Iodide: Serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions.
Application in Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the late-stage functionalization of a core amino acid scaffold, which is a powerful strategy in medicinal chemistry for rapidly generating a library of analogues to explore the structure-activity relationship (SAR).
Caption: Versatility of the aryl iodide in palladium-catalyzed cross-coupling reactions.
This approach is central to modern drug discovery, enabling chemists to modify a lead compound to enhance potency, improve pharmacokinetic properties (like solubility or metabolic stability), or reduce off-target effects.[8] For instance, replacing the iodine with a different aromatic or heteroaromatic ring (Suzuki coupling) can probe new binding pockets in a target protein.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following guidelines are based on typical Safety Data Sheet (SDS) information.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10] After handling, wash hands thoroughly.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Ensure disposal is carried out by a licensed waste management company.[9]
Conclusion
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate is more than a simple amino acid derivative; it is a powerful and versatile tool for chemical innovation. Its predictable synthesis and the robust reactivity of the aryl iodide handle make it an invaluable starting material for creating diverse molecular libraries. For researchers in drug discovery, mastering the use of this building block opens a direct path to the synthesis of novel compounds with therapeutic potential.
References
-
Methyl 2-(3-amino-4-iodo-phenyl)-2-methyl-propanoate . PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-3-(4-iodophenyl)propionic acid . PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
-
(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride . Scifinder. [Link]
-
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate . PubChem, National Center for Biotechnology Information. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 . YouTube. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry . YouTube. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . National Institutes of Health. [Link]
-
Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 . YouTube. [Link]
-
NMR spectrum of methyl propanoate . YouTube. [Link]
Sources
- 1. 2-Amino-3-(4-iodophenyl)propionic acid | C9H10INO2 | CID 5152312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (S)-2-AMINO-3-(4-IODOPHENYL)PROPANOATE [amp.chemicalbook.com]
- 3. eontrading.uk [eontrading.uk]
- 4. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C10H12BrNO2 | CID 24720903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. enamine.enamine.net [enamine.enamine.net]
